(R)-N-(1-(isoxazol-5-yl)-3-methylpentan-3-yl)-2,6-dimethoxybenzamide
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Overview
Description
Preparation Methods
Isoxaben can be synthesized through various synthetic routes. One method involves the preparation of 5-amino-3-(1-ethyl-1-methylpropyl)isoxazole, which is then reacted with 2,6-dimethoxybenzoyl chloride to form isoxaben . Industrial production methods typically involve large-scale synthesis using similar reaction pathways, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Isoxaben undergoes several types of chemical reactions, including:
Oxidation: Isoxaben can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups within isoxaben, potentially altering its herbicidal properties.
Substitution: Isoxaben can undergo substitution reactions, where functional groups are replaced by other groups, leading to the formation of derivatives with different properties
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Isoxaben has a wide range of scientific research applications:
Chemistry: Isoxaben is used as a model compound to study the mechanisms of herbicide action and resistance.
Biology: It is employed in plant biology research to investigate the effects of herbicides on plant growth and development.
Medicine: While not directly used in medicine, studies on isoxaben contribute to understanding the broader impacts of herbicides on human health and the environment.
Industry: Isoxaben is widely used in agriculture for weed control, helping to improve crop yields and reduce the need for manual weeding
Mechanism of Action
Isoxaben exerts its herbicidal effects by inhibiting cellulose biosynthesis in higher plants. It targets the cellulose synthase complex, specifically binding to the catalytic subunits CESA3 and CESA6. This inhibition disrupts the formation of cellulose microfibrils, leading to weakened cell walls and ultimately causing plant death .
Comparison with Similar Compounds
Isoxaben is part of a group of cellulose biosynthesis inhibitors (CBIs). Similar compounds include:
- Quinoxyphen
- AE F150944
- CGA 325’615
- Thaxtomin A
- CESTRIN
- Acetobixan
Compared to these compounds, isoxaben is unique in its specific binding to CESA3 and CESA6, making it particularly effective against certain broadleaf weeds .
Properties
Molecular Formula |
C18H24N2O4 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2,6-dimethoxy-N-[3-methyl-1-(1,2-oxazol-5-yl)pentan-3-yl]benzamide |
InChI |
InChI=1S/C18H24N2O4/c1-5-18(2,11-9-13-10-12-19-24-13)20-17(21)16-14(22-3)7-6-8-15(16)23-4/h6-8,10,12H,5,9,11H2,1-4H3,(H,20,21) |
InChI Key |
YJOSPMGLXGJELS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CCC1=CC=NO1)NC(=O)C2=C(C=CC=C2OC)OC |
Origin of Product |
United States |
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